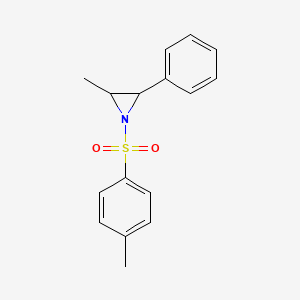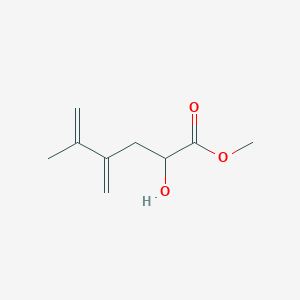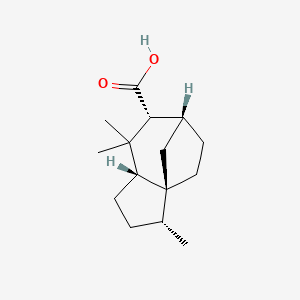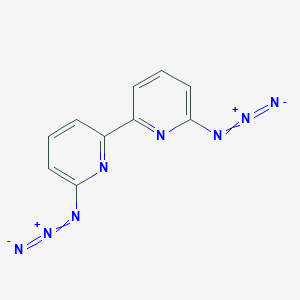
6,6'-Diazido-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Diazido-2,2’-bipyridine: is an organic compound with the molecular formula C₁₀H₆N₈. It is a derivative of 2,2’-bipyridine, where the hydrogen atoms at the 6 and 6’ positions are replaced by azido groups (-N₃).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Diazido-2,2’-bipyridine typically involves the azidation of 6,6’-dibromo-2,2’-bipyridine. This reaction is carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azido groups .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Diazido-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMF, DMSO).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkyne derivatives, copper(I) catalysts.
Major Products:
Substitution: Various substituted bipyridines.
Reduction: 6,6’-Diamino-2,2’-bipyridine.
Cycloaddition: Triazole-containing bipyridines.
Scientific Research Applications
Chemistry: 6,6’-Diazido-2,2’-bipyridine is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties .
Biology and Medicine:
Industry: In the materials science industry, 6,6’-Diazido-2,2’-bipyridine can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions .
Mechanism of Action
The mechanism of action of 6,6’-Diazido-2,2’-bipyridine primarily involves its ability to form coordination complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine rings. The azido groups can participate in further chemical modifications, enabling the compound to be used in various applications .
Comparison with Similar Compounds
2,2’-Bipyridine: A parent compound without azido groups, commonly used as a ligand in coordination chemistry.
4,4’-Diazido-2,2’-bipyridine: Another azido-substituted bipyridine with azido groups at the 4 and 4’ positions.
6,6’-Dibromo-2,2’-bipyridine: A precursor to 6,6’-Diazido-2,2’-bipyridine, with bromine atoms instead of azido groups.
Uniqueness: 6,6’-Diazido-2,2’-bipyridine is unique due to the presence of azido groups at the 6 and 6’ positions, which impart distinct reactivity and potential for further functionalization compared to other bipyridine derivatives .
Properties
CAS No. |
141341-72-2 |
|---|---|
Molecular Formula |
C10H6N8 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-azido-6-(6-azidopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6N8/c11-17-15-9-5-1-3-7(13-9)8-4-2-6-10(14-8)16-18-12/h1-6H |
InChI Key |
MPBNNJHPLLTKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N=[N+]=[N-])C2=NC(=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


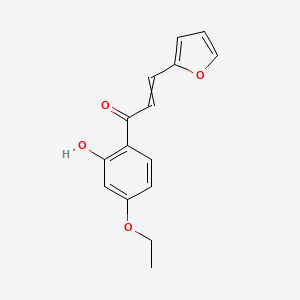

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
